molecular formula C9H6BrClN2 B11860425 8-Bromo-2-chloroquinolin-4-amine CAS No. 1260798-76-2

8-Bromo-2-chloroquinolin-4-amine

Cat. No.: B11860425
CAS No.: 1260798-76-2
M. Wt: 257.51 g/mol
InChI Key: YFHKJIBSGWJZDK-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinolin-4-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 8th and 2nd positions, respectively, and an amine group at the 4th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloroquinolin-4-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 2-chloroquinoline, followed by amination at the 4th position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
One of the primary applications of 8-Bromo-2-chloroquinolin-4-amine is in the development of anticancer agents. It has been investigated for its role in synthesizing compounds that inhibit cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. These inhibitors are particularly relevant in breast cancer treatment, where they help to prevent cancer cell proliferation by inducing senescence in tumor cells.

Antimicrobial Activity
The compound has also been utilized in the synthesis of new derivatives with antimicrobial properties. For instance, it has been incorporated into the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines, which were tested against various bacterial strains. Some derivatives exhibited promising antimicrobial activity, indicating the potential for developing new antibiotics from this compound.

Synthesis and Chemical Reactions

Reagent in Organic Synthesis
this compound serves as an important reagent in organic synthesis processes. Its halogen substituents facilitate various chemical transformations, allowing for the formation of new compounds through reactions such as C-N and C-Br bond formations. This versatility makes it a key intermediate for synthesizing complex organic molecules .

Development of Quinazoline Derivatives
The compound is part of a broader class of quinazoline derivatives that have been extensively studied for their diverse biological activities. The synthesis methods often involve transition metal-catalyzed reactions, which can modify solubility, lipophilicity, and polarity—factors that significantly influence the pharmacological properties of drug candidates .

Case Study: Anticancer Agents

A study demonstrated that derivatives synthesized from this compound showed enhanced potency against breast cancer cell lines. The research focused on optimizing these compounds to improve their selectivity and metabolic stability, leading to several candidates entering preclinical trials for further evaluation.

Case Study: Antimicrobial Activity

In another investigation, a series of quinazoline derivatives derived from this compound were synthesized and screened for antimicrobial efficacy. The results indicated that certain compounds displayed significant activity against multi-drug resistant bacterial strains, highlighting their potential as new therapeutic agents .

Data Tables

Application Area Compound Derived Activity/Outcome
Anticancer ResearchCDK4/6 InhibitorsInduces senescence in breast cancer cells
Antimicrobial Activity5-chloro-8-bromo-3-aryl triazolesEffective against various bacterial strains
Organic SynthesisVarious quinazoline derivativesFacilitates C-N and C-Br bond formation

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Chloroquinolin-4-amine
  • 5-Bromoquinolin-8-ol

Comparison: 8-Bromo-2-chloroquinolin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit distinct antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Biological Activity

The compound 8-Bromo-2-chloroquinolin-4-amine is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C8H5BrClN3
  • Molecular Weight : 232.50 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : BrC1=CC(=C2C(=C1)N=C(C=N2)Cl)N=C(N)C=N

Table of Properties

PropertyValue
Molecular FormulaC8H5BrClN3
Molecular Weight232.50 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

  • Antibacterial Activity :
    • The compound has shown inhibitory effects on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15.6 to 125 μg/mL.
    • It has been reported to exhibit bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
  • Antifungal Activity :
    • In vitro studies indicate that it has antifungal properties, particularly against Candida species, with MIC values demonstrating effectiveness comparable to standard antifungal agents .

Anticancer Potential

Research into the anticancer properties of this compound has revealed promising results:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 .
  • Cell Line Studies : In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated cytotoxicity with IC50 values in the low micromolar range (10–20 μM) .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers aimed at assessing the antimicrobial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly reduced biofilm formation by over 90% at concentrations as low as 62.5 μg/mL, highlighting its potential as a therapeutic agent for resistant bacterial infections .

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, this compound was tested against human lung carcinoma cells (A549). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM. Flow cytometry analysis confirmed that treatment led to increased apoptosis markers, suggesting a promising avenue for further cancer research .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells:

  • Inhibition of Enzymatic Pathways : The compound inhibits enzymes critical for nucleic acid synthesis and protein production.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Properties

CAS No.

1260798-76-2

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-bromo-2-chloroquinolin-4-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13)

InChI Key

YFHKJIBSGWJZDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl

Origin of Product

United States

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